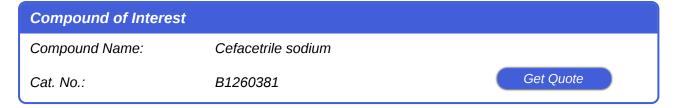


# Cefacetrile Sodium: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of **Cefacetrile sodium**, a first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research.

## **Chemical and Physical Properties**

**Cefacetrile sodium** is the sodium salt of Cefacetrile, a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1]

Property	Value	References
Chemical Formula	C13H12N3NaO6S	[2]
Molecular Weight	361.31 g/mol	[2]
CAS Number	23239-41-0	[3]
Appearance	White crystalline powder	[4]
Melting Point	>167°C (decomposes)	[4]
Solubility	Slightly soluble in DMF and DMSO.	[4]



### **Mechanism of Action**

Cefacetrile is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[5] The process involves the following key steps:

- Binding to Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs,
   which are enzymes located on the inner membrane of the bacterial cell wall.[2]
- Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, Cefacetrile prevents the cross-linking of peptidoglycan chains.[2]
- Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[5]



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Figure 1: Mechanism of action of Cefacetrile sodium.

## **Pharmacokinetic Properties**

The pharmacokinetic profile of Cefacetrile has been characterized in various studies. Key parameters are summarized below.

Parameter	Value	References
Biological Half-Life (t½)	1.2 hours	[5]
Volume of Distribution (Vd)	0.2 to 0.5 L/kg	[6]
Protein Binding	23% to 38%	[6]
Primary Route of Excretion	Renal	[6]

# **Experimental Protocols Synthesis of Cefacetrile Sodium**

The synthesis of Cefacetrile involves the acylation of 7-aminocephalosporanic acid (7-ACA).[7] The following is a general protocol based on described methods:

### Materials:

- 7-aminocephalosporanic acid (7-ACA)
- Cyanoacetyl chloride
- Tributylamine
- Methylene chloride
- Dipotassium hydrogenphosphate solution
- Sodium hydroxide solution
- Silica gel for chromatography



- Chloroform
- Acetone
- Ether

#### Procedure:

- Dissolve 7-ACA in a mixture of methylene chloride and tributylamine at 0°C.
- Slowly add a solution of cyanoacetyl chloride in methylene chloride to the 7-ACA solution with stirring.
- Continue stirring at 0°C for 30 minutes, then at 20°C for another 30 minutes.
- Evaporate the reaction solution under vacuum.
- Take up the residue in a 10% aqueous dipotassium hydrogenphosphate solution.
- Purify the crude 7-cyanoacetylamino-cephalosporanic acid by chromatography on a silica gel column, eluting with a chloroform:acetone (7:3) mixture.
- Crystallize the purified product from acetone and ether.
- Suspend the resulting 7-cyanoacetyl-aminocephalosporanic acid in distilled water and convert it to the sodium salt by the dropwise addition of a 1N sodium hydroxide solution.[4]

### Pharmacokinetic Analysis using LC-MS/MS

This protocol outlines a method for a pharmacokinetic study of Cefacetrile in an animal model using a stable isotope-labeled internal standard (e.g., Cefacetrile-<sup>13</sup>C<sub>3</sub>).[6]

- I. Animal Dosing and Sample Collection:
- Select an appropriate animal model (e.g., rats, dogs). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Prepare a dosing solution of Cefacetrile in a suitable vehicle.



- Administer the Cefacetrile solution to the animals via the desired route (e.g., intravenous, oral).
- Concurrently, administer a known amount of the stable isotope-labeled internal standard or spike it into the plasma samples during preparation.
- Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-dose) into tubes containing an anticoagulant (e.g., EDTA).
- Process the blood samples by centrifugation to separate the plasma.
- Store the plasma samples at -80°C until analysis.[6]
- II. Sample Preparation (Protein Precipitation):
- Thaw the plasma samples on ice.
- To 100 μL of plasma in a microcentrifuge tube, add 300 μL of ice-cold acetonitrile (containing 0.1% formic acid).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.[6]
- III. LC-MS/MS Analysis:
- Liquid Chromatography:
  - Column: A suitable C18 reversed-phase column.
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.



- · Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  - Analysis Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: To be determined by infusing pure Cefacetrile and its internal standard to identify the precursor ions and optimize fragment ions and collision energies.



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Figure 2: Workflow for a pharmacokinetic study of Cefacetrile.

## Determination in Milk by Thin-Layer Chromatography (TLC)

This protocol describes a screening method for the determination of Cefacetrile in milk.[8]

### Materials:

- TLC plates with concentrating zones
- Hexane
- Developing solvent: methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10, v/v/v/v)
- Milk samples
- Cefacetrile standard solution (1.0 mg/mL in methanol)

### Procedure:



- Spike milk samples with a known concentration of Cefacetrile.
- Spot the standard solution and the spiked milk samples onto the TLC plate.
- Pre-develop the plate with hexane to remove lipids from the milk samples.
- Develop the plate in the developing solvent.
- Visualize the spots and calculate the recovery. A recovery of 97.66% for Cefacetrile has been reported with this method.[8]

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